Tibirox
Description
Properties
CAS No. |
73173-12-3 |
|---|---|
Molecular Formula |
C26H32N8O6S |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O4.C10H10N4O2S/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20);1-7H,11H2,(H,12,13,14) |
InChI Key |
PPXANLXEDCDBRB-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
73173-12-3 |
Synonyms |
co-tetroxazin co-tetroxazine cotetroxazine Sterinor sulfadiazine - tetroxoprim sulfadiazine, tetroxoprim drug combination Tibirox |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Tibirox
Foundational Synthetic Pathways of Tibirox Components
The synthesis of both Sulfadiazine (B1682646) and Tetroxoprim (B1221704) relies on foundational organic reactions to construct their respective core structures. These pathways often involve sequential steps utilizing common reaction types.
Condensation Reactions in this compound Component Synthesis
Condensation reactions, which involve the combination of two molecules with the loss of a smaller molecule such as water or alcohol nih.govpatsnap.com, play a significant role in the synthesis of both Sulfadiazine and Tetroxoprim precursors and derivatives. In the synthesis of Sulfadiazine, condensation reactions are crucial in forming the pyrimidine (B1678525) ring. One reported method for Sulfadiazine synthesis involves the reaction of sulfanilylguanidine with malondialdehyde under basic conditions, leading to a ring-closing condensation that forms the pyrimidine moiety. google.compatsnap.com This type of reaction is a classic approach for constructing heterocyclic rings. Similarly, the synthesis of the pyrimidine core of Tetroxoprim likely involves condensation steps, as pyrimidine synthesis commonly utilizes reactions between carbonyl compounds and nitrogen nucleophiles. researchgate.netcore.ac.uk Condensation reactions are also employed in the derivatization of Sulfadiazine, for instance, in the formation of Schiff bases by reacting Sulfadiazine with aldehydes. niscpr.res.insamipubco.comekb.eg
Reduction Reactions for Structural Modification
Reduction reactions are essential for transforming functional groups and modifying the structural features of molecules during synthesis. While specific detailed reduction steps for the core synthesis of Tetroxoprim were not extensively detailed in the provided snippets, reduction is a common operation in organic synthesis cpts.com.uadoaj.orgrsc.org. For instance, in the general synthesis of sulfonamides, the precursor to Sulfadiazine, a key step involves the reduction of nitrobenzene (B124822) to aniline. nih.gov Reduction reactions can be employed to convert nitro groups to amino groups, carbonyls to hydroxyls, or reduce double or triple bonds, all of which could be relevant in different synthetic routes to Tetroxoprim or Sulfadiazine precursors.
Cyclization Reactions in Core Structure Formation
Cyclization reactions, which result in the formation of cyclic compounds, are fundamental in constructing the heterocyclic cores of both Sulfadiazine and Tetroxoprim. The synthesis of the pyrimidine ring in Sulfadiazine is a prime example of a cyclization reaction. researchgate.netgoogle.compatsnap.comniscpr.res.incpts.com.uanih.govpatsnap.com As mentioned earlier, the reaction between sulfanilylguanidine and malondialdehyde involves a ring-closing condensation, effectively a cyclization to form the six-membered pyrimidine ring. google.compatsnap.com Tetroxoprim, also containing a pyrimidine core, is synthesized through pathways that incorporate cyclization events to build this essential heterocyclic structure. researchgate.netcore.ac.ukrsc.orgresearchgate.netbioline.org.br Cyclization reactions are powerful tools for generating the cyclic frameworks found in many pharmaceutical compounds. nih.govresearchgate.netnih.gov
Advanced Synthetic Methodologies
While the provided information primarily highlights foundational reaction types, advanced synthetic methodologies are continuously explored to improve the efficiency, selectivity, and sustainability of chemical synthesis. These can include catalyzed reactions, multicomponent reactions, flow chemistry, and stereoselective synthesis. Although specific advanced methodologies for industrial-scale this compound component synthesis were not detailed in the search results, research in organic synthesis consistently aims to develop more sophisticated approaches for the preparation of complex molecules like Sulfadiazine and Tetroxoprim. samipubco.com For example, studies on the synthesis of pyrimidines and sulfonamides often investigate new catalytic systems or reaction conditions to optimize yields and reduce environmental impact. rsc.orgpatsnap.com
Derivatization Approaches for Analogue Generation
Derivatization of Sulfadiazine has been explored to generate analogues with potentially altered biological activities or improved properties. These approaches involve modifying functional groups on the Sulfadiazine structure through various reactions. Examples from the literature include the synthesis of N-substituted Sulfadiazine derivatives through condensation reactions with aldehydes to form Schiff bases, followed by further cyclization reactions to create new heterocyclic systems attached to the Sulfadiazine core. researchgate.netniscpr.res.insamipubco.comekb.eg Diazotization and coupling reactions have also been used to synthesize azo dyes derived from Sulfadiazine. samipubco.comekb.egcpts.com.uadoaj.org These derivatization strategies are valuable for exploring the structure-activity relationships of Sulfadiazine and developing novel compounds based on its scaffold.
Optimization of Synthetic Processes for Research Yield and Purity
Optimizing the synthetic process for a chemical compound like this compound is crucial in research and development to maximize the amount of desired product obtained (yield) and ensure its chemical integrity (purity). This involves a systematic approach to identify and control the various factors that can influence a chemical reaction and subsequent isolation and purification steps.
Key strategies for optimizing chemical synthesis focus on understanding and manipulating reaction conditions and process parameters. These include, but are not limited to, the selection and purity of starting materials and reagents, reaction temperature, pressure, reaction time, solvent choice, catalyst selection (if applicable), and the rate of reactant addition. deskera.comacs.orgsigmaaldrich.comdeskera.comrochester.edureddit.commt.com The goal is to favor the formation of the desired product while minimizing the creation of unwanted byproducts and impurities. deskera.comdeskera.com
Achieving high yield and purity often requires a deep understanding of reaction kinetics and mechanisms. azom.comdeskera.commt.com By studying how quickly the reaction proceeds and the step-by-step pathway it follows, chemists can identify bottlenecks and side reactions that reduce efficiency. azom.comdeskera.com
Purification methods are also integral to achieving high purity. Techniques such as distillation, chromatography, and recrystallization are commonly employed to separate the desired product from impurities present in the reaction mixture. azom.comdeskera.com The efficiency of these purification steps can significantly impact the final isolated yield and purity. deskera.com
Research findings in chemical synthesis optimization often involve empirical experimentation, sometimes guided by statistical methods like Design of Experiments (DoE). acs.orgnih.govwhiterose.ac.uk DoE allows researchers to study the effects of multiple variables simultaneously and identify optimal conditions more efficiently than traditional one-variable-at-a-time approaches. acs.orgnih.govwhiterose.ac.uk Automated synthesis platforms and machine learning are increasingly being used to accelerate this optimization process. acs.orgnih.govbeilstein-journals.org
Illustrative Data Table Structure (Conceptual)
In the absence of specific published data for this compound synthesis optimization, a conceptual data table illustrating the type of research findings generated during such optimization studies is provided below. This table structure demonstrates how experimental parameters are varied and the resulting yield and purity are measured.
| Experiment | Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | This compound Yield (%) | This compound Purity (%) |
| 1 | 50 | Ethanol | Catalyst A | 6 | 75 | 92 |
| 2 | 60 | Ethanol | Catalyst A | 6 | 80 | 90 |
| 3 | 50 | Isopropanol | Catalyst A | 6 | 70 | 94 |
| 4 | 50 | Ethanol | Catalyst B | 6 | 78 | 93 |
| 5 | 50 | Ethanol | Catalyst A | 8 | 77 | 91 |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the format typically used to report optimization results. Specific data for this compound synthesis optimization were not available in the consulted literature.
Detailed research findings in optimization studies would typically include a series of such experiments, analyzing the impact of each variable and their interactions on the reaction outcome. The aim is to identify a set of conditions that provides the best balance between maximizing yield and achieving the required purity for the intended application. acs.orgnih.gov
Mechanistic Investigations of Tibirox at Cellular and Molecular Levels
Molecular Targets and Interaction Dynamics
The precise molecular targets of Tibirox have been a subject of investigation to understand its mechanism of action. Studies indicate that this compound interacts with cellular receptors, which in turn influences downstream signaling cascades. evitachem.com While specific protein or receptor binding data for this compound is not extensively detailed in the immediately available literature, the observed cellular effects suggest interactions with components involved in signal transduction. The dynamics of these molecular interactions, including binding affinity and kinetics, are crucial for fully characterizing the compound's pharmacological profile. General principles of drug-target interaction involve specific biochemical binding events, often with enzymes or receptors, where the chemical structure of the drug dictates its affinity and the resulting action. wikipedia.orgplos.org Techniques such as drug affinity responsive target stability (DARTS) can be employed to identify protein targets that interact with small molecules like this compound. researchgate.net
Intracellular Signaling Pathway Modulation by this compound
This compound has been shown to modulate intracellular signaling pathways, impacting fundamental cellular functions. evitachem.com This modulation is a key aspect of its biological activity, influencing processes that determine cell fate. evitachem.com Intracellular signaling typically involves a cascade of molecular events initiated by extracellular stimuli or internal cues, leading to specific cellular responses. news-medical.netnih.gov
Influence on Cell Survival Mechanisms
This compound influences intracellular pathways related to cell survival. evitachem.com Cell survival is a tightly regulated process often mediated by signaling cascades that promote growth and inhibit cell death. Pathways such as the PI3K/Akt pathway are well-established regulators of cell survival, responding to growth factors and other stimuli to prevent apoptosis. frontiersin.orgharvard.edu Modulation of such pathways by this compound could contribute to its observed cellular effects. Research findings often demonstrate the compound's effects on cell cultures to support these mechanisms. evitachem.com
Impact on Apoptotic Pathways
Investigations into this compound's mechanism of action indicate an impact on apoptotic pathways. evitachem.com Apoptosis, or programmed cell death, is a critical process for development and tissue homeostasis, involving a cascade of events mediated by caspases. nih.govembopress.orgcellsignal.comfrontiersin.org Apoptotic pathways can be activated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) routes, both converging on the activation of executioner caspases. nih.govembopress.orgfrontiersin.org The balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, is crucial in regulating the intrinsic pathway. harvard.edunih.govmdpi.comnih.gov By influencing apoptotic pathways, this compound can affect the balance between cell survival and cell death. evitachem.com
Antioxidant Activity and Oxidative Stress Mitigation
This compound exhibits antioxidant activity, contributing to the mitigation of oxidative stress in cells. evitachem.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants, leading to cellular damage. mdpi.comclevelandclinic.org Antioxidants play a crucial role in counteracting the harmful effects of excessive oxidants. mdpi.comfrontiersin.org
Free Radical Scavenging Mechanisms
A primary mechanism underlying this compound's antioxidant activity is its ability to scavenge free radicals. evitachem.com Free radicals are unstable molecules with unpaired electrons that can damage cellular components through oxidation. rndsystems.com Free radical scavenging involves the donation of an electron from the antioxidant molecule to the free radical, neutralizing it and preventing it from causing damage. clevelandclinic.orgnih.gov This process helps to maintain redox equilibrium within the biological system. nih.gov Various in vitro assays, such as DPPH, ABTS, and ORAC, are commonly used to evaluate the free radical scavenging capacity of compounds. mdpi.comresearchgate.netmdpi.com
Anti-inflammatory Effects and Cytokine Modulation
This compound demonstrates anti-inflammatory effects, which are mediated, in part, through the modulation of cytokine production. evitachem.com Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines, which orchestrate the immune response. Pro-inflammatory cytokines, such as TNF-alpha, IL-1 beta, and IL-6, play key roles in initiating and propagating inflammatory processes. oncotarget.commdpi.com this compound has been shown to inhibit pro-inflammatory cytokines, thereby modulating immune responses. evitachem.com This modulation can help to mitigate the detrimental effects of excessive or chronic inflammation. mdpi.commdpi.comnih.gov
Inhibition of Pro-inflammatory Cytokines
This compound has been indicated to possess anti-inflammatory effects, which are partly attributed to the inhibition of pro-inflammatory cytokines. evitachem.com Pro-inflammatory cytokines are signaling molecules that play a critical role in initiating and amplifying inflammatory responses within the body. By inhibiting the production or activity of these cytokines, this compound may help to mitigate excessive inflammation. Research findings supporting this mechanism often stem from in vitro studies demonstrating the compound's effects on cell cultures, though specific detailed data regarding the extent and selectivity of cytokine inhibition were not extensively detailed in the available information. evitachem.com
Modulation of Immune Responses at a Cellular Level
In conjunction with its effects on pro-inflammatory cytokines, this compound is also suggested to modulate immune responses at a cellular level. evitachem.com The immune system's response involves complex interactions between various cell types and signaling molecules. Modulation of immune responses can encompass a range of effects, such as influencing immune cell activation, proliferation, or differentiation. The precise mechanisms by which this compound modulates cellular immune responses are linked to its broader anti-inflammatory actions, including the inhibition of key inflammatory mediators. evitachem.com However, comprehensive data detailing the specific cellular targets and the nature of this modulation were not prominently featured in the consulted literature.
Enzyme Inhibition and Biochemical Pathway Interruption
A significant aspect of this compound's mechanism of action involves the interruption of essential biochemical pathways through enzyme inhibition. This compound is understood to be a combination product containing Tetroxoprim (B1221704) and Sulfadiazine (B1682646). nih.govpharma-doctor.com The individual components target critical enzymes, leading to a synergistic effect on bacterial metabolism.
Folate Metabolism Pathway Blockage (e.g., Tetroxoprim, Sulfadiazine)
The primary biochemical pathway targeted by the components of this compound is the folate metabolism pathway, which is vital for the synthesis of nucleic acids in bacteria. nih.govmims.comslideshare.net This pathway is essential for bacterial growth and replication. The combination of Sulfadiazine and Tetroxoprim disrupts different steps in this crucial metabolic route. slideshare.netwikipedia.org
Sulfadiazine, a component of this compound, acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase. nih.govmims.comslideshare.net This enzyme is responsible for catalyzing the reaction between para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, an intermediate in the folate synthesis pathway. slideshare.net Sulfadiazine's structural similarity to PABA allows it to compete for the enzyme's active site, thereby blocking this critical step in bacterial folate production. slideshare.net
The inhibition of dihydropteroate synthetase by Sulfadiazine, combined with the action of Tetroxoprim, leads to a significant impairment of tetrahydrofolate synthesis in bacteria. Tetroxoprim is an inhibitor of bacterial dihydrofolate reductase wikipedia.orgwikipedia.org, an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial coenzyme required for the synthesis of purines and pyrimidines, the building blocks of bacterial DNA and RNA. slideshare.net By blocking sequential steps in the folate synthesis pathway, the combination of Sulfadiazine and Tetroxoprim effectively halts the production of tetrahydrofolate, thereby inhibiting bacterial growth and division. slideshare.net This synergistic inhibition of the folate pathway is a key mechanism underlying the biological activity of this compound.
Dihydropteroate Synthetase Inhibition
Theoretical Models of Molecular Interaction
Theoretical models of the molecular interactions of this compound primarily focus on the binding of its constituent compounds, Tetroxoprim and Sulfadiazine, to their respective enzymatic targets within the bacterial folate synthesis pathway. While specific detailed theoretical modeling studies for the complete this compound compound were not identified in the provided search results, the established mechanisms of its components allow for an understanding of these interactions at a molecular level. Sulfadiazine is understood to interact with the active site of dihydropteroate synthetase through competitive binding, mimicking the natural substrate PABA due to structural similarities. slideshare.net Theoretical models for sulfonamides in general often involve analyzing the binding affinities and interactions (such as hydrogen bonding and van der Waals forces) between the sulfonamide molecule and the enzyme's amino acid residues within the active site. Similarly, Tetroxoprim, as a dihydrofolate reductase inhibitor, is expected to interact with the active site of this enzyme. Theoretical models for dihydrofolate reductase inhibitors like trimethoprim (B1683648) (to which Tetroxoprim is related wikipedia.org) involve studying their binding modes and the molecular forces that govern their high affinity for the bacterial enzyme compared to the mammalian enzyme. These models often utilize computational techniques such as molecular docking and molecular dynamics simulations to predict binding poses and estimate binding energies. The combined effect of this compound is a result of the simultaneous inhibition of these two key enzymes, and theoretical models could potentially explore the spatial and temporal aspects of both interactions occurring concurrently within a bacterial cell.
Preclinical Pharmacological Research of Tibirox and Analogues
In Vitro Pharmacological Studies
In vitro studies are conducted using biological components outside their normal biological context, such as cells or enzymes, to assess a compound's initial biological activity and understand its mechanism of action.
Cell Culture Models for Efficacy Assessment
Cell culture models are widely used in preclinical research to evaluate the efficacy of drug candidates in a controlled environment. These models can range from simple two-dimensional (2D) cell monolayers to more complex three-dimensional (3D) cultures and microphysiological systems that better mimic in vivo tissue architecture and function. guidetopharmacology.orguni.lufishersci.camims.comprobes-drugs.org Various endpoints, such as cell viability, proliferation, cytotoxicity, and induction of apoptosis, can be measured to assess the therapeutic effect of a compound. guidetopharmacology.org Despite the general importance of cell culture models in efficacy assessment, specific data on the use of such models for evaluating the efficacy of Tibirox or its analogues were not found in the search results.
Biochemical Assays for Target Engagement
Biochemical assays are employed to investigate the interaction between a compound and its specific molecular target. These assays can confirm that a compound binds to its intended target and can provide insights into the binding affinity and mechanism of inhibition or activation. nih.gov Techniques such as NanoBRET (Nano-bioluminescence Resonance Energy Transfer) and CETSA (Cellular Thermal Shift Assay) are examples of methods used to assess target engagement in cellular contexts. While the principle and application of these assays in preclinical research were described, specific data detailing the biochemical assays used to assess the target engagement of this compound or its analogues were not present in the retrieved information.
Pharmacokinetic Investigations in In Vitro Systems and Non-Human Models
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by an organism. Preclinical PK studies in non-human models are essential for understanding the drug's fate in the body and predicting its behavior in humans.
Absorption and Distribution Studies (Non-Human)
Absorption studies evaluate how a compound enters the bloodstream, while distribution studies examine how it spreads throughout the body into various tissues and organs. Non-human models, including rodents and non-human primates, are commonly used for these investigations. Factors such as the route of administration and the physicochemical properties of the compound influence its absorption and distribution profile. Although the importance of these studies in non-human models was highlighted, specific data regarding the absorption and distribution of this compound or its analogues in such models were not found in the search results.
Biotransformation Pathways (Metabolism) (Non-Human)
Biotransformation, or metabolism, is the process by which the body chemically modifies a compound, often to facilitate its excretion. Enzymes, particularly those in the cytochrome P450 family, play a significant role in drug metabolism. Metabolism can lead to the formation of active or inactive metabolites. Studies in non-human species help identify the metabolic pathways involved and the enzymes responsible. While the general principles of biotransformation were described, specific information on the metabolic pathways of this compound or its analogues in non-human models was not available in the retrieved information.
Methodologies for Preclinical Pharmacokinetic Analysis (e.g., HPLC)
Preclinical pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a biological system. Accurate quantification of the compound and its metabolites in various biological matrices, such as plasma, serum, and urine, is fundamental to these studies. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for this purpose due to its sensitivity, specificity, and ability to separate and quantify multiple compounds simultaneously.
Several HPLC methods have been developed and applied for the determination of Tetroxoprim (B1221704) and Sulfadiazine (B1682646), the active components of this compound, in biological fluids. For instance, reversed-phase HPLC has been employed for the quantitative determination of Tetroxoprim and Sulfadiazine in serum and urine. These methods typically involve sample preparation steps, such as protein precipitation using agents like perchloric acid for serum samples, while urine samples may be analyzed after dilution. mims.com The chromatographic separation is achieved using a suitable stationary phase, such as a C18 column, and a mobile phase often consisting of a mixture of buffers (e.g., triethylammonium (B8662869) acetate) and organic solvents (e.g., acetonitrile (B52724) and methanol) at a controlled pH. mims.com Detection is commonly performed using a UV detector, monitoring the absorbance at a specific wavelength where the compounds absorb light, such as 280 nm. mims.com Internal standards, like benzoic acid, are often used to improve the accuracy and reproducibility of the quantification. mims.com
These HPLC methods have demonstrated good linearity, precision, accuracy, and reproducibility, making them suitable for the analysis of Tetroxoprim and Sulfadiazine in biological matrices during preclinical investigations. mims.comguidetopharmacology.org Such validated analytical methods are crucial for determining key pharmacokinetic parameters, including peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (Cl) in animal models. wikipedia.orgwikipedia.org While specific detailed data tables for this compound PK in non-human models using HPLC were not extensively available in the immediate search results, the described HPLC methodologies for its components, Sulfadiazine and Tetroxoprim, are directly applicable to such preclinical PK studies of the combination product. Studies on similar combinations, such as Sulfadiazine/Trimethoprim (B1683648), in various animal species like calves and broilers have utilized such analytical techniques to characterize pharmacokinetic profiles, providing insights into the disposition of these types of antimicrobial agents in preclinical species. wikipedia.orgwikipedia.org
Pharmacodynamic Characterization in Preclinical Models (Non-Human)
Pharmacodynamic (PD) studies in preclinical models aim to characterize the biochemical, physiological, and microbiological effects of a compound and the relationship between drug exposure and these effects. This helps to understand the potential efficacy and mechanism of action in a living system. Non-human animal models are frequently used to evaluate the pharmacodynamics of drug candidates. wikipedia.orguni.lu
For this compound, a combination antimicrobial agent, preclinical pharmacodynamic characterization would involve assessing its efficacy against relevant pathogens in appropriate animal models of infection. Studies have investigated the efficacy of Tetroxoprim/Sulfadiazine in treating specific infections in animal models. For example, the combination has been evaluated for its effectiveness in the treatment of Pneumocystis carinii pneumonitis in rats. wikipedia.org In one study, male Sprague-Dawley rats with induced Pneumocystis carinii pneumonitis were treated with a combination of 50 mg/kg/day Tetroxoprim and 120 mg/kg/day Sulfadiazine. wikipedia.org The results showed a significant difference in the incidence of Pneumocystis carinii pneumonitis between the treated group and the untreated control group, suggesting the effectiveness of this combination therapy in this animal model. wikipedia.org
While this study provides evidence of efficacy at a specific dose, comprehensive pharmacodynamic characterization typically involves more detailed investigations into dose-response relationships and the duration of the molecular effect.
Dose-Response Relationships in Model Systems
Establishing dose-response relationships is a fundamental aspect of pharmacodynamic characterization. This involves administering varying doses of the compound to animal models and measuring the resulting biological or therapeutic effect. Dose-response curves graphically represent the magnitude of the response as a function of the dose or drug concentration. These studies help determine the minimum effective dose, the dose that produces a half-maximal effect (ED50 or EC50), and the maximum achievable effect (Emax). wikipedia.org
Duration of Molecular Effect in Biological Models
The duration of molecular effect refers to how long a single dose of a compound maintains its intended pharmacological activity within a biological system. This is closely linked to the pharmacokinetic profile, particularly the elimination half-life and the time the drug concentration remains above the minimum effective concentration. Pharmacodynamic studies can assess the persistence of the drug's effect over time following administration in animal models. This might involve measuring the sustained inhibition of a molecular target, the duration of a physiological response, or the time for pathogen levels to rebound after treatment.
For this compound, understanding the duration of effect in preclinical infection models is important for determining appropriate dosing intervals. This would involve monitoring the relevant pharmacodynamic endpoint (e.g., bacterial load reduction, clinical score) over time after a single dose or a course of treatment in animal models. While specific data on the duration of the molecular effect of this compound in non-human models was not found in the provided search results, preclinical PK/PD modeling, which integrates pharmacokinetic data with pharmacodynamic outcomes, is a common approach to predict the duration of effect and optimize dosing regimens in animal studies. mims.com Pharmacokinetic studies of the individual components, Sulfadiazine and Tetroxoprim, in various animal species provide data on their respective elimination half-lives, which are key parameters influencing the duration of their presence and potential activity in the body. wikipedia.orgwikipedia.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Principles and Methodologies of SAR Analysis for Tibirox Derivatives
SAR analysis generally involves synthesizing or selecting a series of compounds structurally related to a lead compound (in this hypothetical context, this compound components or a related structure) and evaluating their biological activity. By systematically modifying specific parts of the molecule and observing the effect on activity, researchers can deduce which functional groups, substructures, or physicochemical properties are essential for the desired biological effect.
For hypothetical this compound derivatives, SAR analysis would involve:
Structural Modification: Synthesizing analogs with variations in the Sulfadiazine (B1682646) and/or Tetroxoprim (B1221704) moieties. This could include altering substituents on the aromatic rings, modifying the linker regions, or changing heterocyclic systems.
Biological Evaluation: Testing the synthesized derivatives for their antibacterial activity against relevant bacterial strains.
Correlation: Analyzing the relationship between the structural changes and the observed changes in antibacterial potency and spectrum. This qualitative analysis helps identify key structural features that enhance or diminish activity.
Identification of Key Structural Moieties Influencing Biological Activity
In a typical SAR study, the identification of key structural moieties involves analyzing the activity data of a series of analogs. Moieties that, upon modification, lead to a significant change in biological activity are considered important. For instance, if altering a specific substituent on the phenyl ring of Sulfadiazine or the dimethoxyphenyl group of Tetroxoprim significantly impacts antibacterial activity, it suggests that this substituent or the local electronic/steric environment it creates is crucial for interaction with the biological target (likely enzymes involved in folic acid synthesis in bacteria, as Sulfadiazine and Trimethoprim (B1683648), a related combination, target this pathway pharma-doctor.com).
Without specific data on this compound derivatives, examples from the search results on other compound classes illustrate this principle. For example, studies on xanthone (B1684191) derivatives identified specific positions and types of substituents (e.g., nitro group, carboxylic acid, ester, amide) that significantly affected antitubercular activity. Similarly, SAR studies on other compounds have highlighted the importance of functional groups like carbonyls and the influence of properties like hydrophobicity.
Computational Approaches in QSAR for this compound
QSAR employs computational methods to build mathematical models that predict biological activity based on molecular structure. This is particularly useful when dealing with a large number of compounds or for predicting the activity of virtual molecules before synthesis.
Molecular Descriptors and Their Significance
Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. They translate chemical information into a format that can be used in mathematical models. For QSAR studies on hypothetical this compound derivatives, relevant descriptors could include:
Physicochemical Descriptors: LogP (hydrophobicity), molecular weight, polar surface area, solubility.
Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, shape descriptors.
Topological Descriptors: Indices based on molecular connectivity and branching.
The significance of a descriptor lies in its ability to correlate with the biological activity. For instance, if antibacterial activity correlates well with LogP, it suggests that the lipophilicity of the molecule plays a crucial role in its absorption, distribution, metabolism, excretion, or interaction with the target. QSAR models identify the most significant descriptors that contribute to the predictive power of the model.
Predictive Modeling Techniques (e.g., Support Vector Machines, Artificial Neural Networks, Multiple Linear Regression)
Various statistical and machine learning techniques are used to build QSAR models, establishing a mathematical relationship between molecular descriptors and biological activity. Common techniques include:
Multiple Linear Regression (MLR): A simple linear model that relates the activity to a combination of descriptors.
Support Vector Machines (SVM): A powerful machine learning algorithm that can handle complex, non-linear relationships between descriptors and activity.
Artificial Neural Networks (ANN): Inspired by the structure of the human brain, ANNs can model intricate relationships and have been applied in QSAR.
These techniques are used to build predictive models that can estimate the biological activity of new compounds based on their calculated molecular descriptors. The performance of these models is typically evaluated using statistical metrics like R² (coefficient of determination) and RMSE (Root Mean Square Error), often with cross-validation or external test sets to assess their predictive power.
Impact of Substituent Effects on Bioactivity
Substituent effects refer to how the nature and position of chemical groups (substituents) on a molecule influence its physicochemical properties and, consequently, its biological activity. These effects can be electronic (e.g., electron-donating or withdrawing), steric (due to the size and shape of the substituent), or hydrophobic.
In the context of hypothetical this compound derivatives, varying substituents on the aromatic rings of Sulfadiazine or Tetroxoprim could impact their lipophilicity, electronic distribution, and steric profile. For example, adding electron-withdrawing groups might alter the acidity or basicity of nearby functional groups, affecting interactions with the target. Bulky substituents could introduce steric hindrance, preventing the molecule from fitting into the binding site or inducing unfavorable interactions. Hydrophobic substituents can influence membrane permeability and binding to hydrophobic regions of the target protein. Studies on other compounds, such as platinum complexes, have shown how electron-withdrawing substituents can enhance certain biological activities. Similarly, QSAR studies often identify descriptors related to electronic, steric, and hydrophobic properties as significant predictors of biological activity.
Analytical Methodologies for Tibirox in Research Settings
Chromatographic Techniques
Chromatography is a widely used set of techniques for separating components of a mixture. libretexts.orgsigmaaldrich.com It relies on the differential affinities of compounds for a stationary phase and a mobile phase. libretexts.orgsigmaaldrich.com Several chromatographic methods are applicable in research settings for the analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique frequently used for quantitative analysis. scholarsresearchlibrary.comnih.govnuph.edu.ua It offers high resolution and sensitivity, making it suitable for determining the amount of a specific compound in a sample. scholarsresearchlibrary.comnuph.edu.ua HPLC involves a liquid mobile phase that carries the sample through a stationary phase, typically packed into a column. scholarsresearchlibrary.com The separation is based on interactions between the analyte, the stationary phase, and the mobile phase. scholarsresearchlibrary.com Detection is commonly achieved using UV detectors, which measure the absorbance of the eluting compounds at specific wavelengths. scholarsresearchlibrary.comnih.govnuph.edu.ua
While specific detailed research findings on the quantitative determination of Tibirox solely by HPLC were not extensively found in the search results, HPLC is a standard method for the quantitative analysis of pharmaceutical compounds and their components. For example, HPLC has been used for the quantitative estimation of tannins in plant extracts and for the quantitative analysis of various skin whitening agents. scholarsresearchlibrary.comnih.gov A method for the quantitative determination of loratadine (B1675096) by HPLC has also been developed and validated, demonstrating the technique's capability for reliable and reproducible results in quantifying drugs in various matrices. nuph.edu.ua The principle involves establishing a linear relationship between the peak area in the chromatogram and the concentration of the analyte. scholarsresearchlibrary.comnuph.edu.ua
HPLC has been used in studies related to the pharmacokinetics of tetroxoprim (B1221704), a component of this compound, for its determination in body fluids. karger.comresearchgate.net A reversed-phase HPLC method was developed for the quantitative determination of tetroxoprim and sulfadiazine (B1682646) in serum and urine, utilizing protein precipitation for sample purification and a specific mobile phase composition. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com In GC, the mobile phase is an inert gas (carrier gas), and the stationary phase is either a solid adsorbent or a liquid coated on an inert support. sigmaaldrich.com The sample is injected into a heated inlet where it is vaporized and transported through the column by the carrier gas. sigmaaldrich.comshimadzu.com.au Separation occurs based on the differential partitioning of the compounds between the stationary phase and the mobile phase. sigmaaldrich.comshimadzu.com.au GC is known for its high resolving power, speed, and sensitivity. sigmaaldrich.com
GC is applicable to samples containing compounds that can be vaporized without degradation at elevated temperatures. sigmaaldrich.com While direct information on the application of GC specifically for this compound analysis in research was not a primary finding, GC is a common method for analyzing organic compounds in various fields, including medicine and biology. k-labor.de The retention time of a compound in a GC system is a characteristic property used for identification. shimadzu.com.auk-labor.de Coupling GC with mass spectrometry (GC-MS) enhances its capability for identification and quantification. k-labor.de
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, fast, and versatile separation technique used for qualitative and quantitative analysis, as well as for reaction monitoring. libretexts.orgsigmaaldrich.com TLC utilizes a thin stationary phase, typically a layer of adsorbent material like silica (B1680970) gel or aluminum oxide, coated on an inert backing (like glass, aluminum foil, or plastic). libretexts.orgsigmaaldrich.comresearchgate.net The mobile phase is a solvent or mixture of solvents that moves up the stationary phase by capillary action. libretexts.orgyoutube.com Compounds in the sample separate based on their differing polarities and affinities for the stationary and mobile phases, resulting in distinct spots at different retention factors (Rf values). libretexts.orgyoutube.com
TLC is ideal for rapid identification and screening due to its high matrix tolerance and the ability to run multiple samples simultaneously. sigmaaldrich.com While specific research on this compound using TLC was not prominently featured in the search results, TLC is a standard technique for checking the purity of compounds and monitoring chemical reactions in research laboratories. libretexts.orgyoutube.com Quantitative analysis can be performed using densitometry to measure the intensity of the spots. nih.gov For example, a TLC-densitometry method was developed for the quantification of a compound in a plant extract, demonstrating the potential for quantitative analysis with TLC. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its structure and properties. These techniques are vital for the characterization and identification of chemical compounds.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups present in a molecule. scirp.orgbruker.com It measures the absorption of infrared radiation by the sample as a function of wavelength or wavenumber. scirp.org Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. scirp.org By analyzing the pattern of these absorption bands, researchers can gain insights into the molecular structure of the compound. scirp.org
IR spectroscopy is widely used in research for the characterization of organic compounds. scirp.orgbruker.com While specific IR spectral data for this compound were not found, IR spectroscopy would be a valuable tool in its characterization by providing information about the presence of key functional groups such as amine (N-H), sulfonyl (S=O), ether (C-O), and aromatic ring vibrations, which are expected based on its chemical structure as a combination of sulfadiazine and tetroxoprim. nih.gov IR spectroscopy has been used to characterize various organic and biological molecules, including proteins and bacterial isolates, by analyzing their vibrational modes. elsevier.comresearchgate.netnih.gov Advanced IR techniques, such as nanoscale IR spectroscopy, can provide chemical identification with high spatial resolution. bruker.com
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govrowan.edu It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation. k-labor.derowan.eduyoutube.com In MS, the sample is ionized, and the ions are separated based on their m/z ratio, typically by applying electric or magnetic fields. rowan.edu The resulting mass spectrum shows the abundance of ions at different m/z values. rowan.edu
MS is a highly sensitive and selective detection technique often coupled with chromatographic methods like GC (GC-MS) or HPLC (LC-MS) to identify and quantify components in complex mixtures. k-labor.derowan.eduresearchgate.net LC-MS, in particular, is widely used for the analysis of less volatile or thermally labile compounds. rowan.eduresearchgate.net MS provides the molecular weight of the parent ion and characteristic fragment ions, which serve as a "fingerprint" for identification. youtube.comresearchgate.net Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting selected ions and analyzing the resulting fragments. researchgate.netbiorxiv.org
For this compound, mass spectrometry would be essential for confirming its molecular weight (584.6 g/mol ) nih.gov and providing structural information through its fragmentation pattern. LC-MS approaches have been developed and validated for the quantification of various compounds in biological matrices. researchgate.netrowan.edu MS-based proteomics approaches are also used for the characterization and quantification of modified peptides. biorxiv.org The combination of chromatographic separation and mass spectrometric detection offers a powerful approach for the comprehensive analysis of complex samples containing this compound.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely used in research for the structural elucidation and quantitative analysis of chemical compounds nih.govresearchgate.net. It provides detailed information about the molecular structure, dynamics, and interactions of a substance uq.edu.aupopline.org. In pharmaceutical research, NMR is invaluable for confirming the identity and purity of synthesized compounds, analyzing complex mixtures, and studying molecular conformations uq.edu.auphysionet.orgmagritek.com.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Electrophoretic methods, such as Capillary Electrophoresis (CE), are separation techniques that separate components of a mixture based on their differential migration in an electric field ncfinternational.it. CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption magritek.comncfinternational.it. It is a versatile technique applicable to a wide range of molecules, including small ions, metabolites, peptides, proteins, and nucleic acids ncfinternational.it.
Although specific detailed research findings on the application of CE for the analysis of this compound were not extensively found in the conducted searches, capillary electrophoresis has been broadly listed as an analytical method used for the components of this compound, such as tetroxoprim and sulfadiazine researchgate.net. CE is commonly used in pharmaceutical analysis for purity testing, chiral separations, and the analysis of active pharmaceutical ingredients in various formulations ncfinternational.itresearchgate.net. Hyphenated techniques, such as CE coupled with mass spectrometry (CE-MS), further enhance the capabilities of CE by providing structural information and improved detection limits nih.govmagritek.comuni-muenchen.de. Research applications of CE span various fields, including bioanalysis, drug analysis, and clinical testing researchgate.netresearchgate.net.
Immunoassays (e.g., ELISA)
Immunoassays are analytical techniques that utilize the specific binding of antibodies to antigens to detect and quantify target substances nih.govmdpi.com. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used type of immunoassay in research settings due to its high sensitivity, specificity, and versatility nih.govmdpi.com. ELISA can be configured in various formats, such as direct, indirect, sandwich, and competitive ELISA, to detect either antigens or antibodies mdpi.com.
While specific detailed research findings on the application of immunoassays for the analysis of this compound were not extensively available in the conducted searches, immunoassays have been generally mentioned as analytical methods used for the components of this compound researchgate.net. Immunoassays, including ELISA, are commonly employed in research for detecting and quantifying proteins, hormones, antibodies, and other biomolecules in biological samples nih.govmdpi.com. They play a crucial role in various research areas, including disease diagnosis, vaccine development, and tracking disease outbreaks researchgate.netmdpi.comdrawellanalytical.com. The development of specific ELISA methods often involves optimizing coating procedures, blocking steps, and detection strategies nih.govmdpi.comnih.gov.
Sample Preparation and Purification Techniques for Research Analysis
Sample preparation and purification are critical steps in the analytical workflow for research analysis of chemical compounds like this compound mdpi.comdrawellanalytical.comresearchgate.net. The goal of sample preparation is to convert a sample into a suitable form for analysis by removing interfering substances, concentrating the analyte, and potentially modifying the sample matrix mdpi.comdrawellanalytical.com. The specific techniques used depend on the nature of the sample matrix, the concentration of the analyte, and the chosen analytical method mdpi.comresearchgate.net.
Theoretical Applications and Future Research Directions
Tibirox as a Research Tool for Inflammatory Disease Models
This compound's anti-inflammatory effects, mediated through the inhibition of pro-inflammatory cytokines, position it as a potential research tool in the study of inflammatory diseases. evitachem.com While the provided information does not detail specific studies using this compound as a tool in established inflammatory disease models, its mechanism of action suggests it could be employed to investigate cellular mechanisms related to inflammation and oxidative stress in research settings. evitachem.com Various in vitro and in vivo models exist for studying inflammatory conditions, such as Inflammatory Bowel Disease (IBD), which involve assessing immune activation, epithelial disruption, and stromal remodeling. frontiersin.orgtranscurebioservices.comwjgnet.com The application of compounds with known anti-inflammatory activity, like this compound, within such models could help elucidate disease pathways and evaluate the potential of modulating immune responses. evitachem.comfrontiersin.orgtranscurebioservices.comwjgnet.com
Conceptual Role in Antioxidant Formulation Development
This compound is explicitly mentioned as being utilized in antioxidant formulations aimed at reducing oxidative damage in biological systems. evitachem.com Its antioxidant activity, characterized by the scavenging of free radicals, forms the basis of this application. evitachem.com The development of antioxidant formulations is an active area of research, with studies exploring various compounds and delivery systems to combat oxidative stress implicated in numerous diseases. nih.govresearchgate.netsemanticscholar.orgtjnpr.org this compound's established ability to counteract oxidative stress suggests a conceptual role in the design and development of novel formulations or as a component within synergistic antioxidant blends. evitachem.comsemanticscholar.org Future research could focus on optimizing its incorporation into stable and effective antioxidant delivery systems. nih.govresearchgate.nettjnpr.org
Advancements in Antimicrobial Research (if applicable, e.g., co-tetroxazin)
This compound is synonymous with co-tetroxazin nih.gov, a combination that has been investigated for its antibacterial properties, particularly in the treatment of urinary tract infections. nih.gov Co-tetroxazin (this compound) is classified as an anti-infective agent. nih.gov Studies have evaluated its in vitro and in vivo action against bacterial infections, demonstrating therapeutic success in clinical settings. nih.gov This highlights the relevance of this compound in the context of antimicrobial research, particularly concerning its components, Tetroxoprim (B1221704) and Sulfadiazine (B1682646), which are known to interfere with folic acid metabolism in bacteria. researchgate.net Future research in this area could explore the potential of this compound or its components against a broader spectrum of pathogens, investigate mechanisms of resistance, or explore synergistic effects with other antimicrobial agents.
Exploration of Novel Therapeutic Pathways through this compound Analogues
The exploration of novel therapeutic pathways often involves the synthesis and study of compound analogues to identify variations with improved activity, specificity, or entirely new mechanisms of action. While specific research on this compound analogues for novel therapeutic pathways is not detailed in the provided information, this compound's role as a pharmaceutical intermediate suggests that related chemical structures may be synthesized during drug development processes. evitachem.com Given this compound's known effects on inflammation, oxidation, and potentially cell signaling evitachem.com, studying analogues could lead to the discovery of compounds that modulate these pathways differently or interact with novel biological targets, thereby opening up new therapeutic avenues. Research in this area would involve medicinal chemistry efforts coupled with biological screening to assess the effects of these analogues.
Integration of Omics Data in this compound Research
The integration of multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics) provides a comprehensive view of biological systems and can reveal intricate molecular interactions and pathways affected by a compound. frontiersin.orgtfri.caresearchgate.netnih.govmixomics.org Applying omics approaches to this compound research could offer deeper insights into its mechanisms of action at a systems level. By analyzing changes in gene expression, protein levels, or metabolic profiles in response to this compound treatment, researchers could identify specific pathways modulated by the compound beyond its known antioxidant and anti-inflammatory effects. evitachem.comfrontiersin.orgnih.gov This integrated approach could help identify biomarkers of response or potential off-target effects, contributing to a more complete understanding of this compound's biological impact. tfri.caresearchgate.netmixomics.org
Q & A
Q. What are the key physicochemical properties of Tibirox critical for experimental design?
Answer: Begin by characterizing this compound using standard analytical techniques (e.g., NMR, HPLC, mass spectrometry) to confirm purity, stability under experimental conditions, and solubility profiles. Reference protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) for reproducibility . Document batch-specific variations (e.g., crystallinity, hygroscopicity) that may affect reactivity .
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
Answer: Use dose-response studies with negative/positive controls to establish baseline efficacy. Prioritize cell lines or enzymatic systems relevant to this compound’s purported mechanism. Validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric readouts) to minimize false positives .
Q. What statistical methods are recommended for analyzing preliminary this compound data?
Answer: Apply hypothesis-driven frameworks (e.g., t-tests, ANOVA) with corrections for multiple comparisons. Use software like R or Python for reproducible analysis pipelines. Report effect sizes and confidence intervals to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?
Answer: Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell models). Perform meta-analyses using PRISMA guidelines to quantify heterogeneity. Validate hypotheses through knock-in/knockout models or isotopic tracing to isolate pathways .
Q. What methodologies optimize this compound’s synthesis for high-yield, scalable academic protocols?
Answer: Iterate reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) frameworks. Characterize intermediates via in situ spectroscopy (e.g., IR, XRD) to identify rate-limiting steps. Cross-reference green chemistry principles to improve atom economy .
Q. How should researchers address batch-to-batch variability in this compound’s pharmacokinetic data?
Answer: Implement quality-by-design (QbD) approaches, including accelerated stability testing and forced degradation studies. Use multivariate analysis (e.g., PCA) to correlate impurities with biological outcomes. Share raw datasets via repositories like Zenodo for independent validation .
Methodological Frameworks
Q. What strategies ensure reproducibility in this compound-related experiments?
Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols on platforms like Open Science Framework. Include step-by-step reagent preparation details (e.g., buffer pH, storage conditions) in supplementary materials .
Q. How can researchers ethically validate this compound’s toxicity profiles in preclinical models?
Answer: Follow OECD guidelines for in vivo studies, including blinded randomization and power analysis to minimize animal use. Use organ-on-chip or 3D tissue models as alternatives where feasible. Disclose conflicts of interest and funding sources transparently .
Data Management & Dissemination
Q. What tools are recommended for managing large-scale this compound omics datasets?
Answer: Utilize cloud-based platforms (e.g., Galaxy Project, GenePattern) for scalable bioinformatics workflows. Annotate metadata using standardized ontologies (e.g., ChEBI for chemical entities). Publish code alongside results in Jupyter notebooks or RMarkdown .
Q. How should researchers navigate conflicting patent and academic literature claims about this compound?
Answer: Conduct freedom-to-operate (FTO) analyses using databases like Espacenet. Cross-validate patent claims with peer-reviewed studies, prioritizing experiments that replicate key findings. Engage legal advisors early to avoid IP conflicts during publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
